molecular formula C15H15F3N2O2S B13385874 N-(2-amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide

N-(2-amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B13385874
M. Wt: 344.4 g/mol
InChI Key: GIBMTDKHCXCSNA-UHFFFAOYSA-N
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Description

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide is a chiral compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a trifluoromethanesulfonamide group attached to a chiral center, which is bonded to two phenyl groups and an amino group. The presence of the trifluoromethanesulfonamide group imparts significant chemical stability and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (1S,2S)-2-amino-1,2-diphenylethanol and trifluoromethanesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. A suitable base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The (1S,2S)-2-amino-1,2-diphenylethanol is dissolved in an aprotic solvent like dichloromethane. Trifluoromethanesulfonyl chloride is then added dropwise to the solution while maintaining the temperature below 0°C. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Handling of large quantities of starting materials and reagents.

    Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.

    Purification: Use of industrial-scale purification techniques such as recrystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonamide group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can undergo oxidation to form imines or reduction to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the amino group to form imines or secondary amines, respectively.

Scientific Research Applications

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide
  • **N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-4-nitrobenzenesulfonamide

Uniqueness

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical stability and reactivity compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N-(2-amino-1,2-diphenylethyl)-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)23(21,22)20-14(12-9-5-2-6-10-12)13(19)11-7-3-1-4-8-11/h1-10,13-14,20H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBMTDKHCXCSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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